molecular formula C11H10F2N2O2 B12304365 2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B12304365
M. Wt: 240.21 g/mol
InChI Key: XVUFOZDJRWYJQL-UHFFFAOYSA-N
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Description

2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, characterized by two fluorine atoms at positions 5 and 6 of the indole ring.

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17)

InChI Key

XVUFOZDJRWYJQL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoro substitution can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research

Role in Protein Synthesis
2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is an analog of tryptophan and can be incorporated into proteins during translation. Its incorporation can help study the effects of fluorination on protein structure and function. Research shows that fluorinated amino acids can alter the properties of proteins, including stability and activity, making them valuable in enzyme engineering and drug design .

Neuropharmacology

Potential as a Neurotransmitter Modulator
The compound's structural similarity to tryptophan suggests potential roles in modulating neurotransmitter systems, particularly serotonin pathways. Studies indicate that fluorinated tryptophan analogs may influence serotonin receptor activity, which could be beneficial in developing treatments for mood disorders .

Drug Development

Anticancer Properties
Preliminary studies have indicated that 5,6-difluoro-L-tryptophan exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell proliferation. Further research is needed to elucidate its efficacy and safety profiles in vivo .

Case Study 1: Protein Engineering

A study explored the incorporation of 5,6-difluoro-L-tryptophan into a model enzyme to assess changes in catalytic efficiency. The findings revealed enhanced stability under thermal stress compared to the wild-type enzyme, suggesting that fluorination can be a strategy for improving enzyme performance in industrial applications .

Case Study 2: Antidepressant Activity

Research on the effects of fluorinated tryptophan analogs on serotonin receptors demonstrated that certain derivatives could enhance receptor binding affinity. This property positions them as candidates for developing novel antidepressants with potentially fewer side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of 2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological/Pharmacological Notes
Target: 2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid C₁₁H₁₀F₂N₂O₂ 240.21 (calculated) 5,6-difluoro on indole Hypothesized enhanced metabolic stability
L-Tryptophan (IUPAC: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid) C₁₁H₁₂N₂O₂ 204.23 No substituents Essential amino acid; precursor to serotonin
D-Tryptophan (IUPAC: (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid) C₁₁H₁₂N₂O₂ 204.22 No substituents; D-configuration Used in studies of bacterial biofilm inhibition
5-Fluoro-L-tryptophan C₁₁H₁₁FN₂O₂ 222.22 5-fluoro on indole Potential antiviral/antibacterial applications
6-Methoxy-L-tryptophan C₁₂H₁₄N₂O₃ 236.22 6-methoxy on indole Studied for enzyme inhibition (e.g., IDO1 in cancer)
5-Hydroxy-L-tryptophan (5-HTP) C₁₁H₁₂N₂O₃ 220.23 5-hydroxy on indole Serotonin precursor; used in depression therapy
3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid C₁₃H₁₂ClFN₂O₃ 298.70 6-chloro, 5-fluoro on indole; acetylated amine Antimicrobial research

Key Findings from Analog Studies

Fluorination Effects: Mono-fluorination (e.g., 5-Fluoro-L-tryptophan) increases lipophilicity, improving blood-brain barrier penetration . Difluorination (as in the target compound) is expected to further enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Chirality and Bioactivity :

  • D-Tryptophan exhibits distinct biological roles compared to the L-form, such as disrupting bacterial quorum sensing .
  • The target compound’s stereochemistry (likely L-configuration) would determine its compatibility with mammalian enzymes .

Substituent Position Matters: 5-Hydroxy substitution (5-HTP) directs the compound toward serotonin synthesis . 6-Methoxy substitution alters binding affinity to tryptophan-degrading enzymes like IDO1, relevant in immunomodulation .

Biological Activity

2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid, commonly known as 5,6-Difluoro-L-tryptophan (DF-Trp), is a modified amino acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly influence its pharmacological profile.

  • IUPAC Name : (S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid
  • Molecular Formula : C₁₁H₁₀F₂N₂O₂
  • Molecular Weight : 240.21 g/mol
  • CAS Number : 1582740-30-4

The biological activity of DF-Trp is primarily attributed to its ability to modulate neurotransmitter systems and its potential role as an analog of natural amino acids. It has been shown to interact with various receptors and enzymes, influencing pathways related to neurotransmission, inflammation, and cancer cell proliferation.

Neurotransmitter Modulation

DF-Trp is known to influence serotonin pathways due to its structural similarity to tryptophan, a precursor for serotonin synthesis. This modulation can lead to effects on mood regulation and anxiety levels.

Antimicrobial Activity

Recent studies have indicated that DF-Trp exhibits antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Microorganism MIC (µg/mL) Activity
E. coli32Moderate
P. aeruginosa16Strong
Staphylococcus aureus64Weak

Antitumor Activity

Studies have suggested that DF-Trp may possess antitumor properties. In vitro assays demonstrated that DF-Trp can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various derivatives of tryptophan, DF-Trp was found to outperform several other compounds in inhibiting the growth of pathogenic bacteria. The study utilized a microdilution method to determine MICs, confirming the compound's potential as a lead in antimicrobial drug development .

Case Study 2: Antitumor Effects

A research project focused on evaluating the cytotoxic effects of DF-Trp on human cancer cell lines revealed significant apoptotic activity. The results indicated that treatment with DF-Trp led to increased levels of caspase activation and DNA fragmentation, markers indicative of apoptosis .

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